1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione
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Overview
Description
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorophenyl group adds to its chemical uniqueness and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione typically involves the acylation of pyrrolidine-2,5-dione with 2-fluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and advanced purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand its interaction with biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The fluorophenyl group can enhance the compound’s ability to cross biological membranes, while the pyrrolidine ring can interact with various enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the fluorophenyl group.
2-Fluorophenylacetic acid: Lacks the pyrrolidine ring but contains the fluorophenyl group.
N-Acylpyrrolidines: A broader class of compounds with similar structural features.
Uniqueness: 1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione is unique due to the combination of the fluorophenyl group and the pyrrolidine ring. This combination can result in unique biological activities and chemical properties that are not observed in simpler analogs.
Properties
CAS No. |
122630-40-4 |
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Molecular Formula |
C12H10FNO4 |
Molecular Weight |
251.21 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2-fluorophenyl)acetate |
InChI |
InChI=1S/C12H10FNO4/c13-9-4-2-1-3-8(9)7-12(17)18-14-10(15)5-6-11(14)16/h1-4H,5-7H2 |
InChI Key |
YJEYQLGOZQLGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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